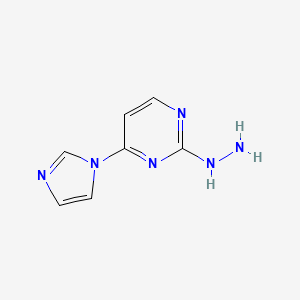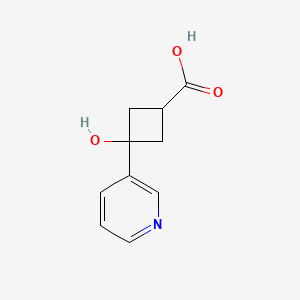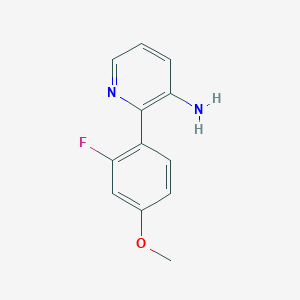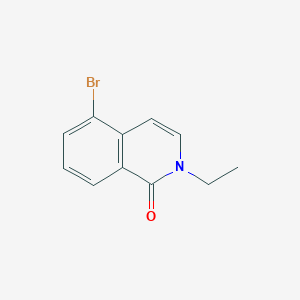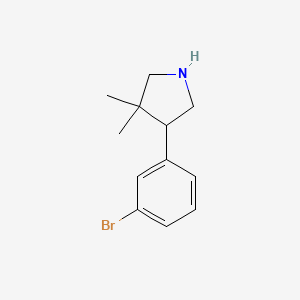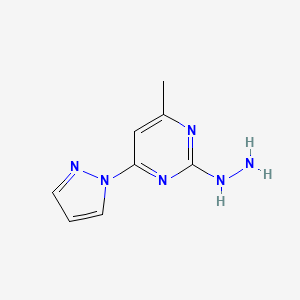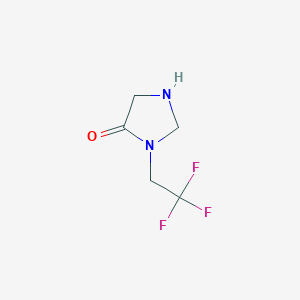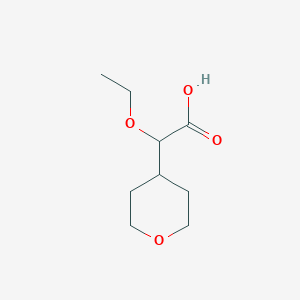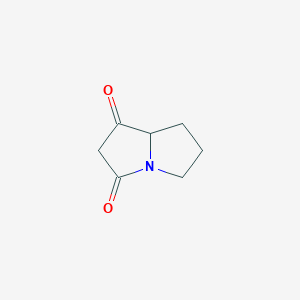![molecular formula C6HCl3N2S B1450534 2,4,6-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-26-5](/img/structure/B1450534.png)
2,4,6-Trichlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
2,4,6-Trichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 41102-26-5 and Linear Formula: C6HCl3N2S . It has a molecular weight of 239.51 .
Molecular Structure Analysis
The InChI Code for 2,4,6-Trichlorothieno[3,2-d]pyrimidine is 1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,4,6-Trichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Inhibitor of Cancerous Cell Lines
A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines SIHA, IMR-32, A549, PANC-1, DU145, and MDA-MB-231 . These derivatives have shown promising results in inhibiting the growth of these cancerous cell lines .
Treatment of MCF-7 and HCT-116 Cancer Cells
Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 . These derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .
Nonlinear Optical Materials
In recent years, substituted pyrimidines and pyrazines have become the subject of intensive studies aimed at the practical application of such heterocyclic systems as nonlinear optical materials .
Sensors
Substituted pyrimidines and pyrazines are also being studied for their potential use in sensors . Their unique chemical structure allows them to interact with various substances, making them suitable for sensing applications .
Organic Electronics
The unique properties of substituted pyrimidines and pyrazines make them suitable for use in organic electronics . They can be used in the manufacture of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .
Safety and Hazards
Propriétés
IUPAC Name |
2,4,6-trichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCURLKGMTHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorothieno[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




